Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]-
Overview
Description
Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- typically involves multi-step organic reactions. The starting materials often include 7-chloro-4-methyl-2-benzothiazole and diethylamine. The synthesis may involve sulfonylation, amidation, and chlorination reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography might be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the benzothiazole ring or the diethylamino group.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially on the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be studied for its potential effects on various biological pathways or as a probe in biochemical assays.
Medicine
Medicinally, benzamide derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, such compounds might be used in the development of new materials, dyes, or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure with diverse biological activities.
N-(4-chlorophenyl)benzamide: Known for its anti-inflammatory properties.
N-(2-benzothiazolyl)benzamide: Studied for its potential anti-cancer effects.
Uniqueness
Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]- is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-4-23(5-2)28(25,26)14-9-7-13(8-10-14)18(24)22-19-21-16-12(3)6-11-15(20)17(16)27-19/h6-11H,4-5H2,1-3H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOXCOFCPZJSKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145518 | |
Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-29-7 | |
Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904818-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-4-[(diethylamino)sulfonyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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